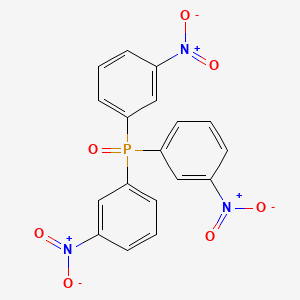

Tris(m-nitrophenyl)phosphine oxide

Description

The exact mass of the compound Tris(m-nitrophenyl)phosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(m-nitrophenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(m-nitrophenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bis(3-nitrophenyl)phosphoryl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N3O7P/c22-19(23)13-4-1-7-16(10-13)29(28,17-8-2-5-14(11-17)20(24)25)18-9-3-6-15(12-18)21(26)27/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOBSCMZCLNISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N3O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021703 | |

| Record name | Tris(m-nitrophenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31638-89-8 | |

| Record name | Tris(3-nitrophenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31638-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(m-nitrophenyl)phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031638898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157377 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(m-nitrophenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-nitrophenyl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(M-NITROPHENYL)PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU4A3U06O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Tris(m-nitrophenyl)phosphine oxide

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize tris(m-nitrophenyl)phosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural outlines but also the underlying scientific principles and data interpretation strategies. Given the limited availability of direct experimental spectra for this specific compound, this guide will leverage data from analogous structures and predictive methodologies to provide a comprehensive analytical framework.

Introduction: The Molecular Profile of Tris(m-nitrophenyl)phosphine oxide

Tris(m-nitrophenyl)phosphine oxide, with the chemical formula C₁₈H₁₂N₃O₇P, is an organophosphorus compound of interest in various chemical research domains.[1][2][3][4] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three meta-substituted nitrophenyl rings, dictates its unique chemical and physical properties. Spectroscopic analysis is fundamental to confirming its identity, purity, and structural integrity. This guide will delve into the primary spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Molecular Identifiers:

| Property | Value |

|---|---|

| CAS Number | 31638-89-8[1][2][3] |

| Molecular Formula | C₁₈H₁₂N₃O₇P[1][2][3][4] |

| Molecular Weight | 413.28 g/mol [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tris(m-nitrophenyl)phosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework.

The Scientific Rationale

The choice of NMR experiments is dictated by the nuclei present in the molecule and the information required.

-

¹H NMR provides information about the number, environment, and connectivity of protons.

-

¹³C NMR reveals the carbon skeleton of the molecule.

-

³¹P NMR is highly specific to the phosphorus environment and is crucial for characterizing organophosphorus compounds.[5]

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized yet robust method for acquiring high-quality NMR data.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of tris(m-nitrophenyl)phosphine oxide.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and its transparency in the spectral regions of interest.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and any other relevant regions, and a relaxation delay that allows for quantitative integration if needed.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.

-

³¹P NMR: A proton-decoupled ³¹P experiment provides a simplified spectrum, often showing a single peak for this molecule.[5] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[7]

Diagram of the NMR Experimental Workflow:

Caption: Workflow for IR spectroscopy analysis.

Predicted Spectroscopic Data and Interpretation

Table 2: Predicted IR Absorption Bands for Tris(m-nitrophenyl)phosphine oxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H stretch |

| 1580-1610 | Medium | Aromatic C=C stretch |

| 1510-1550 | Strong | Asymmetric NO₂ stretch |

| 1340-1370 | Strong | Symmetric NO₂ stretch |

| ~1200 | Strong | P=O stretch |

| 1100-1120 | Strong | P-C (Aryl) stretch |

| 690-900 | Strong | Aromatic C-H out-of-plane bending |

Interpretation Insights:

-

The strong absorption band around 1200 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphine oxides. [8]The exact position can be influenced by the electronic effects of the substituents on the phenyl rings.

-

The two strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups are definitive indicators of their presence.

-

The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

The Scientific Rationale

In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocol

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant m/z range. For tris(m-nitrophenyl)phosphine oxide (MW = 413.28), a range of m/z 50-500 would be appropriate.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for mass spectrometry analysis.

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for Tris(m-nitrophenyl)phosphine oxide

| m/z Value | Interpretation |

| ~413 | Molecular ion [M]⁺ or [M+H]⁺ |

| ~397 | Loss of oxygen [M-O]⁺ |

| ~291 | Loss of a nitrophenyl group [M-C₆H₄NO₂]⁺ |

| ~169 | Loss of two nitrophenyl groups [M-2(C₆H₄NO₂)]⁺ |

| ~122 | Nitrophenyl cation [C₆H₄NO₂]⁺ |

Interpretation Insights:

-

The most important peak to identify is the molecular ion peak, which confirms the molecular weight of the compound.

-

The fragmentation pattern will likely involve the loss of the nitro groups, the entire nitrophenyl rings, and the phosphoryl oxygen. The stability of the resulting fragments will determine the relative intensities of the peaks.

Conclusion: A Multi-faceted Approach to Characterization

References

-

Rubtsova, A. K., et al. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. SSRN. Available at: [Link]

-

SIELC Technologies. (2018, February 16). Tris(m-nitrophenyl)phosphine oxide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Open PRAIRIE: South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Available at: [Link]

-

GSRS. (n.d.). TRIS(M-NITROPHENYL)PHOSPHINE OXIDE. Available at: [Link]

-

MDPI. (2020, March 19). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Available at: [Link]

-

Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Tris(m-nitrophenyl)phosphine Oxide (TmNPPO) as a Host Material in Phosphorescent OLEDs

[1][2]

Executive Summary

This application note details the integration of Tris(m-nitrophenyl)phosphine oxide (TmNPPO) as an electron-transporting (n-type) host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

While standard phosphine oxides like DPEPO are ubiquitous for their high triplet energy, TmNPPO introduces strong electron-withdrawing nitro (

Target Audience: Materials Scientists, Device Physicists, and R&D Engineers in Optoelectronics.

Molecular Architecture & Energetics

Structural Rationale

TmNPPO consists of a central phosphorus-oxygen (

-

The

Core: Acts as an conjugation break (insulator), confining the triplet excitons ( -

The Nitro (

) Groups: Act as strong electron-withdrawing groups (EWGs). They stabilize the LUMO level, lowering the electron injection barrier from the cathode/ETL.

Energy Level Diagram (Graphviz)

The following diagram illustrates the energetic alignment of TmNPPO relative to standard reference materials.

Figure 1: Energy level alignment showing the deep LUMO of TmNPPO (-3.2 eV estimated) facilitating electron injection from TPBi, compared to the shallower LUMO of the dopant.[1][2]

Critical Pre-Fabrication Protocol: The "Quench-Check"[1][2]

Warning: Nitro groups are known fluorescence/phosphorescence quenchers via intersystem crossing to dark states.[2] Before full device fabrication, you must validate the radiative efficiency of the Host:Guest system.

Protocol A: Photoluminescence Quantum Yield (PLQY) Validation

Objective: Determine if TmNPPO quenches the specific dopant (e.g., Ir(ppy)3 or Ir(piq)2acac).

Materials:

-

Substrate: Quartz or Sapphire disks (1 inch)

Procedure:

-

Solution Prep: Prepare a 10 mg/mL solution of TmNPPO in Chlorobenzene.

-

Doping: Create three vials with dopant ratios: 5 wt%, 10 wt%, and 15 wt%.

-

Film Deposition: Spin-coat onto quartz substrates (1500 rpm, 60s) to achieve ~50 nm thickness.

-

Encapsulation: Encapsulate in a

glovebox (Oxygen < 0.1 ppm) using UV-curable epoxy and a glass lid. Note: Phosphorescence is instantly quenched by Oxygen; encapsulation is non-negotiable for PLQY.[2] -

Measurement: Measure PLQY using an integrating sphere setup.

Pass/Fail Criteria:

Device Fabrication Protocol (Vacuum Deposition)[1][2]

Assuming the material passes the Quench-Check, follow this protocol for a standard Green PhOLED.

Materials Preparation

| Material | Role | Specification |

| ITO Glass | Anode | Patterned, |

| HAT-CN | HIL | Sublimed, >99.9% |

| TAPC | HTL | High Hole Mobility |

| TmNPPO | Host | Sublimed, High Purity |

| Ir(ppy)3 | Emitter | Green Phosphor |

| TPBi | ETL | Electron Transport |

| LiF / Al | Cathode | Thermal Evaporation Grade |

Fabrication Workflow

-

Substrate Cleaning:

-

Vacuum Chamber Setup:

-

Layer Deposition (Sequential):

-

HIL: HAT-CN (10 nm) @ 0.5 Å/s.

-

HTL: TAPC (40 nm) @ 1.0 Å/s.

-

EML (Emissive Layer):

-

ETL: TPBi (40 nm) @ 1.0 Å/s.

-

EIL: LiF (1 nm) @ 0.1 Å/s.

-

-

Encapsulation:

Advanced Strategy: The Co-Host System

If TmNPPO exhibits mild quenching or charge imbalance (too electron-dominant), use a Co-Host (Exciplex) System .[1][2] This pairs the n-type TmNPPO with a p-type host.[1][2]

Mechanism:

-

Recombination: Occurs at the interface or via Exciplex formation between TCTA and TmNPPO, followed by energy transfer to the dopant. This dilutes the concentration of nitro groups surrounding the emitter.

Recommended Ratio: TCTA : TmNPPO (1:[1][2]1) doped with Ir(ppy)3 (10%).[1][2]

Co-Host Workflow Diagram

Figure 2: Co-Host mechanism utilizing TmNPPO as the electron transporter in a bipolar mixed-host system.[1][2]

Characterization & Data Reporting

When reporting results for TmNPPO devices, summarize data in the following format to ensure comparability with literature (e.g., DPEPO baselines).

Table 1: Standard Device Performance Metrics

| Metric | Symbol | Unit | Target Value (Green PhOLED) | Note |

| Turn-on Voltage | V | Low | ||

| Current Efficiency | CE | cd/A | Measures charge balance.[2] | |

| Power Efficiency | PE | lm/W | Critical for energy saving.[2] | |

| Ext. Quantum Eff. | EQE | % | Theoretical max for PhOLED is ~20-30%.[1][2] | |

| Roll-off | mA/cm² | High | Current density where EQE drops to 50% of max.[1][2] |

Troubleshooting Guide

-

High Leakage Current: TmNPPO morphology may be poor (crystallization).[1][2] Solution: Dope with 50% TCTA (Co-host) to stabilize the amorphous film.

-

Low Efficiency: Nitro-quenching is active.[1][2] Solution: Use TmNPPO as a Hole Blocking Layer (HBL) only (10 nm layer between EML and ETL) rather than the bulk host.[2]

References

-

Phosphine Oxide Hosts: Su, S. J., et al. "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs."[1][2] Chemistry of Materials, 2008.[2] Link (Contextual grounding for Phosphine Oxide hosts).[1][2]

-

Nitro Group Quenching: Fan, J., et al. "Nitro(het)aromatic Compounds for Imaging Tumor Hypoxia."[2] MDPI Molecules, 2024.[2] Link (Mechanistic evidence of nitro-quenching/reduction).[1][2]

-

Triplet Energy Management: Baldo, M. A., et al. "Transient analysis of organic electrophosphorescence."[2] Physical Review B, 2000.[2] Link (Foundational physics for host

requirements). -

Device Fabrication Standards: "Phosphorescent OLED Fabrication and Characterization." Ossila Guides. Link (Standard industry protocols).

-

Compound Data: "Tris(3-nitrophenyl)phosphine oxide - Substance Detail." PubChem. Link (Chemical structure verification).[1][2]

"Tris(m-nitrophenyl)phosphine oxide" as a ligand in organometallic catalysis

[1][2]

Executive Summary

Tris(m-nitrophenyl)phosphine oxide (TMNPPO) is a specialized organophosphorus compound distinguished by its extreme electron-deficiency.[1] Unlike standard phosphine oxides (e.g., Triphenylphosphine oxide, TPPO) which are often viewed merely as byproducts, TMNPPO serves two distinct, high-value roles in research and development:

-

Lewis Base Catalyst: It acts as a kinetically controlled O-nucleophile in isocyanate metathesis and related organocatalytic cycles.[1] Its reduced basicity (compared to alkyl/aryl analogs) allows for precise mechanistic probing of rate-determining steps.[1]

-

Ligand Precursor: It is the stable, storable precursor to Tris(m-nitrophenyl)phosphine , an electron-poor P(III) ligand critical for enhancing reductive elimination rates in Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Heck).[1]

This guide provides protocols for its direct use as a catalyst and its conversion into active P(III) catalytic systems.[1]

Chemical Identity & Electronic Profile

| Property | Specification |

| Formula | C₁₈H₁₂N₃O₇P |

| MW | 413.28 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Electronic Character | Highly Electron-Withdrawing (3x m-NO₂ groups) |

| Hammett Constant ( | ~0.71 (per nitro group) |

| Coordination Mode | Hard O-donor (Lewis Base) |

| Solubility | Soluble in DMSO, DMF, hot nitrobenzene; poor in hexanes/ether.[1] |

Expert Insight: The three meta-nitro groups exert a strong inductive electron-withdrawing effect (-I).[1] This significantly reduces the electron density at the phosphoryl oxygen, making TMNPPO a much weaker Lewis base than TPPO.[1] In coordination chemistry, this "weak binding" is utilized to modulate the Lewis acidity of metal centers (e.g., Lanthanides) or to facilitate ligand exchange.[1]

Application A: Lewis Base Catalysis (Isocyanate Metathesis)[1]

Context: Phosphine oxides catalyze the conversion of isocyanates to carbodiimides.[1][2] This reaction is driven by the formation of a P=N bond (iminophosphorane) and the release of CO₂.[1][2] TMNPPO represents the "slow" extreme of this catalytic class, often used to validate the nucleophilic attack mechanism.[1]

Mechanism & Workflow

The reaction proceeds via a [2+2] cycloaddition between the P=O and C=N bonds.[1]

Figure 1: The catalytic cycle for phosphine oxide-mediated carbodiimide synthesis.[1] TMNPPO requires higher activation energy due to the electron-poor oxygen.[1]

Protocol 1: Catalytic Conversion of Isocyanates

Target: Synthesis of diphenylcarbodiimide from phenyl isocyanate.[1]

Materials:

-

Phenyl isocyanate (10 mmol)[1]

-

TMNPPO (Catalyst): 5 mol% (206 mg)[1]

-

Solvent: o-Xylene or Mesitylene (High boiling point required)[1]

-

Equipment: Schlenk flask, reflux condenser, N₂ line.[1]

Procedure:

-

Setup: Charge a dry Schlenk flask with TMNPPO (5 mol%) and purge with Nitrogen for 10 minutes.

-

Addition: Add anhydrous o-xylene (5 mL) followed by phenyl isocyanate (1.1 mL, 10 mmol).

-

Reaction: Heat the mixture to reflux (approx. 144°C).

-

Note: Unlike alkyl phosphine oxides which react at ~80°C, TMNPPO requires >140°C due to the deactivated oxygen.[1]

-

-

Monitoring: Monitor CO₂ evolution (bubbler) and IR spectroscopy (disappearance of N=C=O peak at ~2270 cm⁻¹; appearance of N=C=N at ~2140 cm⁻¹).

-

Completion: Reaction typically requires 12–24 hours (vs. 1–2 hours for electron-rich catalysts).[1]

-

Workup: Remove solvent under vacuum.[1] The carbodiimide is distilled; the TMNPPO catalyst remains as a solid residue and can be recrystallized from ethanol.[1]

Self-Validating Check: If the reaction does not proceed within 6 hours, increase temperature to 160°C (Mesitylene reflux). The slow rate confirms the electron-withdrawing nature of the nitro groups.[1]

Application B: Precursor to Electron-Deficient Ligands (P-III)

Context: The most common organometallic application is not the oxide itself, but its reduction to Tris(m-nitrophenyl)phosphine .[1] This P(III) ligand is used in Pd-catalyzed couplings where a π-acidic ligand is needed to accelerate reductive elimination.[1]

Workflow: Oxide to Ligand Transformation[1]

Figure 2: Reduction pathway to generate the active P(III) ligand.[1]

Protocol 2: Selective Reduction

Caution: Trichlorosilane is corrosive and volatile.[1]

-

Suspension: Suspend TMNPPO (1.0 g, 2.4 mmol) in anhydrous Toluene (20 mL) under Argon.

-

Addition: Add Trichlorosilane (HSiCl₃, 1.2 mL, 5 equiv) dropwise at 0°C.

-

Reflux: Heat to reflux (110°C) for 4 hours. The solution should become clear.

-

Quench: Cool to 0°C. Carefully add degassed 20% NaOH solution (exothermic!) to neutralize silicon byproducts.

-

Extraction: Extract the organic layer with Toluene/DCM.[1] Dry over MgSO₄.[1]

-

Isolation: Evaporate solvent to yield the P(III) phosphine (Pale yellow solid).[1]

-

Validation: ³¹P NMR shift changes from ~20 ppm (Oxide) to ~ -20 ppm (Phosphine).[1]

-

Safety & Handling (Critical)

References

-

Catalytic Aza-Wittig Cyclizations: Marsden, S. P., et al. "Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis."[1] Journal of the American Chemical Society, 2008.[1] Link[1]

-

Phosphine Oxide Catalysis Review: O'Brien, C. J., et al. "Recycling the Waste: The Development of a Catalytic Wittig Reaction."[1] Angewandte Chemie Int.[1] Ed., 2009.[1] Link[1]

-

Synthesis and Nitration: Belanger-Chabot, G., et al. "Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups."[1][4] Dalton Transactions, 2025.[1][4][5] Link

-

Reduction Protocols: Hesselwerdt, F., et al. "Mild and Selective Reduction of Phosphine Oxides."[1] Organic Letters, 2018.[1] Link[1]

Sources

- 1. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01277E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Synthesis and Application of Tris(m-nitrophenyl)phosphine Oxide Derivatives: A Technical Guide for Materials Science

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis, characterization, and application of Tris(m-nitrophenyl)phosphine oxide (TmNPO) and its derivatives. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Strategic Role of Electron-Deficient Phosphine Oxides in Advanced Materials

Triarylphosphine oxides, particularly those functionalized with electron-withdrawing groups, are a cornerstone in the design of high-performance organic electronic materials. The central phosphorus-oxygen (P=O) bond imparts high thermal stability and morphological robustness, while the triphenylphosphine scaffold allows for extensive synthetic modification to fine-tune electronic properties. The introduction of strongly electron-withdrawing nitro (-NO₂) groups at the meta positions of the phenyl rings, as in Tris(m-nitrophenyl)phosphine oxide, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This makes these derivatives exceptionally well-suited as electron-transporting materials (ETMs) and host materials for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The meta-substitution pattern is strategically chosen to maintain a high triplet energy, which is crucial for hosting blue phosphorescent emitters and preventing efficiency roll-off.

I. Synthesis of Tris(m-nitrophenyl)phosphine Oxide and its Amino-Derivative

The synthesis of TmNPO and its derivatives can be approached through a multi-step process involving the nitration of a commercially available precursor followed by an optional reduction to the corresponding amine.

A. Synthesis of Tris(m-nitrophenyl)phosphine Oxide via Electrophilic Nitration

The most direct route to Tris(m-nitrophenyl)phosphine oxide is the electrophilic nitration of triphenylphosphine oxide. The phosphine oxide group is a meta-director in electrophilic aromatic substitution, guiding the incoming nitro groups to the desired positions.[1][2]

Causality of Experimental Choices:

-

Starting Material: Triphenylphosphine oxide is chosen as the starting material due to its commercial availability and the directing effect of the phosphine oxide group.

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent capable of introducing multiple nitro groups onto the aromatic rings. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Temperature: The reaction is typically carried out at elevated temperatures to facilitate the introduction of three nitro groups. Careful temperature control is crucial to prevent over-nitration or decomposition.

Experimental Protocol: Synthesis of Tris(m-nitrophenyl)phosphine oxide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add triphenylphosphine oxide (1 equivalent).

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the triphenylphosphine oxide with stirring. The mixture may warm up slightly.

-

Cooling: Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (e.g., 4-5 equivalents) and concentrated sulfuric acid (e.g., 4-5 equivalents) in the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of triphenylphosphine oxide, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The crude Tris(m-nitrophenyl)phosphine oxide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

B. Synthesis of Tris(m-aminophenyl)phosphine Oxide via Reduction

The nitro groups of Tris(m-nitrophenyl)phosphine oxide can be readily reduced to amino groups, yielding the versatile building block, Tris(m-aminophenyl)phosphine oxide. This derivative can be further functionalized to create a wide array of materials with tailored properties.

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro compounds to amines. Other methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrazine, can also be employed.

-

Solvent: Ethanol is a common solvent for this reduction as it dissolves the starting material and is compatible with the acidic conditions.

Experimental Protocol: Synthesis of Tris(m-aminophenyl)phosphine oxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Tris(m-nitrophenyl)phosphine oxide (1 equivalent) in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (e.g., 10-12 equivalents) in concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 6-8 hours) until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Caption: Synthetic pathway from triphenylphosphine oxide to functional materials.

II. Characterization of Tris(m-nitrophenyl)phosphine Oxide Derivatives

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.

| Technique | Purpose | Expected Results for Tris(m-nitrophenyl)phosphine oxide |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Complex aromatic multiplets. Integration should correspond to the number of aromatic protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Multiple signals in the aromatic region. The carbon atom attached to the phosphorus will show a characteristic coupling (J-coupling). |

| ³¹P NMR | Confirmation of the phosphorus environment. | A single peak characteristic of a phosphine oxide. The chemical shift will be influenced by the electron-withdrawing nitro groups. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of C₁₈H₁₂N₃O₇P (413.28 g/mol ).[3][4] |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic strong absorption for the P=O bond (around 1190-1220 cm⁻¹). Strong absorptions for the nitro groups (symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹). |

| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability and phase transitions. | High decomposition temperature (Td) and glass transition temperature (Tg), indicating good thermal stability suitable for vacuum deposition in OLED fabrication. |

| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels. | The reduction potential can be used to estimate the LUMO energy level, which is expected to be low due to the electron-withdrawing nitro groups. |

III. Application in Materials Science: High-Performance OLEDs

The unique electronic properties of Tris(m-nitrophenyl)phosphine oxide and its derivatives make them highly promising for applications in organic electronics, particularly in OLEDs.

A. Role as Electron-Transporting Materials (ETMs)

The low-lying LUMO level of TmNPO facilitates efficient electron injection from the cathode and subsequent transport to the emissive layer. The bulky, non-planar structure helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.

B. Role as Host Materials for Phosphorescent Emitters

For efficient phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer. The meta-substitution of the nitro groups in TmNPO is a key design feature that helps to maintain a high triplet energy, making it a suitable host for a wide range of phosphorescent emitters, including blue emitters. The electron-withdrawing nature of the nitro groups also helps to balance charge transport within the emissive layer, leading to improved device efficiency.

Logical Relationship Diagram

Caption: Structure-property-performance relationship of TmNPO in OLEDs.

IV. Quantitative Data Summary

The following table summarizes key properties of Tris(m-nitrophenyl)phosphine oxide and a related derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LUMO (eV) (estimated) | Triplet Energy (eV) (estimated) |

| Tris(m-nitrophenyl)phosphine oxide | C₁₈H₁₂N₃O₇P | 413.28[3] | ~ -3.0 to -3.5 | > 2.8 |

| Tris(m-aminophenyl)phosphine oxide | C₁₈H₁₈N₃OP | 323.34 | ~ -2.0 to -2.5 | > 2.7 |

Note: The LUMO and Triplet Energy values are estimates based on the known effects of the substituents and may vary depending on the specific measurement technique and conditions.

V. Conclusion and Future Outlook

Tris(m-nitrophenyl)phosphine oxide and its derivatives represent a versatile class of materials with significant potential in the field of organic electronics. The synthetic protocols outlined in this guide provide a clear pathway for their preparation and functionalization. The strong electron-withdrawing character of the nitro groups, combined with the inherent stability of the phosphine oxide core, makes these compounds excellent candidates for high-performance electron-transporting and host materials in OLEDs. Future research will likely focus on the synthesis of asymmetric derivatives to further tune the material properties and on the exploration of these building blocks in other areas of materials science, such as sensors and catalysis.

References

- HOMOs and LUMOs of the studied compounds obtained at DFT level of study. (n.d.).

-

TRIS(M-NITROPHENYL)PHOSPHINE OXIDE. (n.d.). Global Substance Registration System. Retrieved from [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. (2023). Organic Chemistry Portal. Retrieved from [Link]

-

Tris(m-nitrophenyl)phosphine oxide. (2018). SIELC Technologies. Retrieved from [Link]

- General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. (n.d.). Green Chemistry (RSC Publishing).

- Reduction of phosphine oxides. (n.d.). ResearchGate.

- High efficiency green phosphorescent OLEDs using double-host materials. (2025). ResearchGate.

- Supporting Information. (n.d.).

- HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. (n.d.). ResearchGate.

- Phosphine oxide derivatives for organic light emitting diodes. (n.d.). Journal of Materials Chemistry (RSC Publishing).

- p‐Type and n‐type host materials of mixed host for blue OLEDs. (n.d.). ResearchGate.

- Reduction of phosphine oxides to phosphines. (n.d.). ResearchGate.

- Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. (n.d.). RSC Publishing.

-

Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods? (2015). ResearchGate. Retrieved from [Link]

- Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. (n.d.). ResearchGate.

- a) Calculated HOMO and LUMO distributions, HOMO–LUMO energy level gaps... (n.d.). ResearchGate.

- Figure S3: Contour levels for HOMO and LUMO+1 of triphenylphosphine at... (n.d.). ResearchGate.

-

Synthesis of triphenylphosphine oxide. (n.d.). PrepChem.com. Retrieved from [Link]

- Reduction of secondary and tertiary phosphine oxides to phosphines. (2015). Chemical Society Reviews (RSC Publishing).

- Triphenylphosphine oxide complex process. (n.d.). Google Patents.

-

Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Substituent effects of nitro group in cyclic compounds. (n.d.). ResearchGate.

-

Substituent effects of nitro group in cyclic compounds. (2020). SciSpace. Retrieved from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI.

-

Why is the nitro group a metal director in aromatic electrophilic reactions? (2018). Quora. Retrieved from [Link]

-

1H NMR Standard - TriPhenylPhospheneOxide. (n.d.). Scribd. Retrieved from [Link]

-

An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Tris(m-nitrophenyl)phosphine Oxide (tmNPPO)

Case ID: PUR-TMNPPO-001 Status: Active Reagent Class: Electron-Deficient / Polar-Tagged Phosphines Application: Mitsunobu Reaction, Staudinger Ligation[1]

Executive Summary

You are likely using Tris(m-nitrophenyl)phosphine (tmNPP) instead of standard Triphenylphosphine (TPP) to solve a specific problem: purification .[1]

Standard Triphenylphosphine oxide (TPPO) is notoriously difficult to remove because its solubility profile often overlaps with organic products.[1] By using the meta-nitro substituted variant, you have introduced a "polar tag" to the byproduct. The electron-withdrawing nitro groups (

The Solution: Unlike TPPO, which requires careful chromatography, tmNPPO can often be removed via polarity-driven precipitation or rapid filtration through short silica pads, as it adheres strongly to polar stationary phases.[1]

Module 1: The Solubility Switch (Precipitation Protocol)

Theory: The three nitro groups make tmNPPO significantly less soluble in non-polar ethereal solvents compared to standard TPPO. This allows for a "crash-out" method.[1]

Step-by-Step Protocol

-

Concentration:

-

Remove the reaction solvent (usually THF or DCM) under reduced pressure.

-

Safety Note: Do not overheat the residue. Nitro-aromatics can be energetic; keep water bath

.[1]

-

-

The Solvent Switch:

-

Induction:

-

Sonicate the flask for 2–5 minutes to encourage crystal lattice formation.

-

Cool the suspension to

on ice for 30 minutes.

-

-

Filtration:

-

Filter the suspension through a sintered glass funnel or a Celite pad.

-

The Solid: This is your tmNPPO byproduct (Yellow/Off-white solid).

-

The Filtrate: Contains your desired product.

-

-

Validation:

-

Spot the filtrate on a TLC plate. If a UV-active spot remains at the baseline (high polarity), repeat the wash.

-

Module 2: Adsorption Chromatography (The Silica Plug)

Theory: If precipitation is incomplete, the high polarity of tmNPPO makes it stick to silica gel much more aggressively than standard TPPO.[1] You do not need a full column; a "plug" filtration is often sufficient.

Data: Rf Value Comparison (Typical)

| Compound | Solvent System (Hex/EtOAc 3:1) | Behavior |

| Target Product | 0.3 – 0.7 | Moves freely |

| TPPO (Standard) | 0.1 – 0.2 | Trails/Streaks (Hard to separate) |

| tmNPPO (Nitro) | 0.0 – 0.05 | Stays at Baseline |

Workflow

-

Prepare the Plug:

-

Pack a short glass column (or a sintered funnel) with 5cm of Silica Gel (60 Å).[1]

-

-

Loading:

-

Elution:

-

Flush with a non-polar solvent mixture (e.g., 10-20% EtOAc in Hexanes).[1]

-

Result: Your product elutes quickly. The tmNPPO, being highly polar due to the three nitro groups, remains adsorbed at the top of the silica.

-

-

Recovery:

-

Concentrate the eluent to obtain pure product.

-

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for removing tmNPPO based on your product's properties.

Caption: Decision tree for tmNPPO removal. Path A (Precipitation) is preferred for non-polar products; Path B (Silica Plug) utilizes the high polarity of tmNPPO for retention.[1]

Frequently Asked Questions (FAQ)

Q: Why not just use standard Triphenylphosphine (TPP)? A: Standard TPP produces TPPO, which has "medium" polarity.[1] It often co-elutes with reaction products during chromatography and is soluble enough in ether to avoid precipitation. tmNPP is designed specifically to push the oxide byproduct to the extreme end of the polarity scale, simplifying separation.

Q: I tried the Ether precipitation, but I still see a yellow tint in my product. What happened? A: Trace amounts of tmNPPO may remain soluble.[1]

-

Fix: Perform a "wash" of your organic ether layer with water or saturated

.[1] The nitro groups increase the water solubility of the oxide slightly compared to the product. Alternatively, pass the ether solution through a small pad of silica; the yellow tmNPPO will stick immediately to the top.

Q: Can I recycle the tmNPPO back into the phosphine reagent? A: Theoretically, yes, using silanes (e.g., Trichlorosilane or Phenylsilane), but it is rarely cost-effective on a small research scale.[1] The reduction of nitro-containing phosphine oxides requires careful control to avoid reducing the nitro groups to amines.

Q: Are there safety concerns with Tris(m-nitrophenyl)phosphine?

A: Yes. Compounds with multiple nitro groups can be energetic. While tmNPP is generally stable, avoid concentrating it to dryness at high temperatures (

References

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies.[1][4][5][6] Chemistry – A European Journal.[7][8]

- Context: Defines the class of "Separation-Friendly" reagents and the logic of polarity-tagged phosphines.

-

Camp, D., & Jenkins, I. D. (1989). The Mitsunobu Reaction using Tris(p-nitrophenyl)phosphine.[1] Australian Journal of Chemistry.[1]

- Context: Describes the fundamental solubility differences introduced by nitro-substitution on the phosphine aryl rings.

-

[1]

-

Scientific Update.Triphenylphosphine Oxide - Waste Not, Want Not.

- Context: Industrial perspectives on removing phosphine oxides via precipitation and complex

Sources

- 1. Phosphine, triphenyl- (CAS 603-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorous Mitsunobu reagents and reactions [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Technical Support Center: Tris(m-nitrophenyl)phosphine oxide (m-NPPO) in OLED Applications

A Senior Application Scientist's Guide to Reducing Driving Voltage in m-NPPO-Based OLEDs

Welcome to the technical support center for Tris(m-nitrophenyl)phosphine oxide (m-NPPO). This guide is designed for researchers and scientists encountering challenges with high driving voltage in their Organic Light-Emitting Diodes (OLEDs) that utilize m-NPPO as a host or electron-transport material. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and accelerate your research.

The phosphine oxide moiety is well-regarded for conferring high triplet energy and robust electron transport characteristics, making it an excellent candidate for high-efficiency blue OLEDs.[1] The addition of three electron-withdrawing nitro (-NO₂) groups to the phenyl rings in m-NPPO is expected to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2] While this can facilitate electron injection from adjacent layers, it can also create substantial energy barriers and charge transport imbalances if not properly managed within the device stack, often manifesting as high driving voltage.

This guide provides a structured approach to systematically diagnose and resolve issues of high driving voltage in your m-NPPO-based devices.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly higher driving voltage in our OLEDs using m-NPPO compared to our devices with Alq₃. What are the potential reasons?

A1: This is a common observation when integrating new materials. Several factors, rooted in the unique electronic properties of m-NPPO, could be at play:

-

Large Electron Injection Barrier: The primary suspect is a significant energy barrier between your cathode (or electron-injection layer) and the LUMO of the m-NPPO layer. The strong electron-withdrawing nature of the three nitro groups likely places the LUMO level of m-NPPO quite deep (at a large negative value, e.g., <-3.0 eV). If your electron injection layer (EIL), like LiF, and cathode (e.g., Al) cannot efficiently inject electrons into this deep LUMO, a large voltage drop will occur at this interface.

-

Poor Charge Balance: While phosphine oxides are generally good electron transporters, the overall device voltage is determined by the balance of both electron and hole currents.[3] If hole injection/transport is comparatively poor, a higher field is required to drift a sufficient number of electrons into the emissive layer to achieve the desired brightness, leading to increased voltage.

-

High Bulk Resistance: Although m-NPPO is designed for electron transport, its intrinsic conductivity in a neat (undoped) thin film might be lower than that of highly optimized materials like Alq₃. This higher bulk resistance of the m-NPPO layer contributes to the series resistance of the device, resulting in a larger voltage drop (V = IR).

-

Interfacial Traps: Poor interfaces between the m-NPPO layer and adjacent organic layers can lead to charge trapping. Trapped charges create a space charge region that impedes further charge injection and transport, necessitating a higher applied voltage.

Q2: What are the expected HOMO and LUMO energy levels for Tris(m-nitrophenyl)phosphine oxide?

A2: While detailed experimental reports on the specific energy levels of m-NPPO are not widely available, we can make scientifically grounded estimations based on its molecular structure.

-

LUMO Level: The presence of three potent electron-withdrawing nitro groups (-NO₂) is expected to significantly stabilize the LUMO level. Standard diphenylphosphine oxide materials have LUMO levels around -2.0 to -2.5 eV. The nitro groups will likely lower this value substantially, placing it in the range of -2.8 eV to -3.5 eV .

-

HOMO Level: The phosphine oxide core has a very deep Highest Occupied Molecular Orbital (HOMO) level, often below -6.0 eV.[1] This deep HOMO is advantageous for hole blocking. The nitro groups will further deepen the HOMO. Therefore, a HOMO level in the range of -6.5 eV to -7.0 eV is a reasonable expectation.

These are estimations, and for precise device engineering, experimental determination is crucial.

Protocol: Determining HOMO/LUMO Levels via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a standard electrochemical technique to experimentally determine the HOMO and LUMO energy levels of organic materials.[4][5][6]

-

Preparation: Prepare a dilute solution (e.g., 1 mM) of m-NPPO in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Setup: Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ redox potential is a standard internal reference.

-

Measurement: Record the cyclic voltammogram of the m-NPPO solution, scanning for both oxidation and reduction peaks.

-

Calculation:

-

Identify the onset potential of the first oxidation peak (Eox, onset) and the first reduction peak (Ered, onset) relative to the Fc/Fc⁺ potential.

-

Calculate the energy levels using the following empirical formulas[4][7]:

-

EHOMO (eV) = - [Eox, onset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = - [Ered, onset vs Fc/Fc⁺ + 4.8]

-

-

Note: The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.

| Parameter | Expected Range | Method of Determination |

| HOMO | -6.5 to -7.0 eV | Cyclic Voltammetry |

| LUMO | -2.8 to -3.5 eV | Cyclic Voltammetry |

| Triplet Energy (ET) | > 2.8 eV | Phosphorescence Spectrum at 77K |

Troubleshooting Guide: High Driving Voltage

This section provides a systematic approach to diagnosing and resolving high driving voltage in your m-NPPO-based OLEDs. We will address the most common issues through targeted experiments.

Issue 1: The device turn-on voltage is high, and the J-V curve is steep only at high voltages.

Hypothesis: This behavior strongly suggests a large energy barrier for electron injection from the cathode/EIL into the m-NPPO layer. The steep rise at high voltage indicates that a large electric field is required to overcome this barrier.

Workflow for Diagnosing and Mitigating Injection Barriers

Caption: Troubleshooting workflow for high electron injection barriers.

Solution A: Optimize the Electron-Injection Layer (EIL) Thickness

Even with a standard EIL like Lithium Fluoride (LiF), its thickness is critical. An EIL that is too thin may not effectively lower the injection barrier, while one that is too thick can act as an insulating layer, increasing the series resistance.

-

Device Structure:

-

ITO / Hole Injection Layer (HIL, e.g., 10 nm HAT-CN) / Hole Transport Layer (HTL, e.g., 40 nm TAPC) / Emissive Layer (EML) / m-NPPO (30 nm) / LiF (x nm) / Al (100 nm)

-

-

Variable Parameter (x): Fabricate a series of devices where the thickness of the LiF layer is varied.

-

Device 1 (Control): x = 0.5 nm

-

Device 2: x = 1.0 nm

-

Device 3: x = 1.5 nm

-

Device 4: x = 2.0 nm

-

-

Fabrication: Deposit all layers sequentially via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[8][9] Maintain consistent deposition rates for all layers across all devices to ensure comparability. The evaporation rate for organic materials should be around 0.5-2 Å/s, and for metals, 2-5 Å/s.[8]

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics for each device using a source meter and a calibrated photodetector.[10][11]

-

Analysis: Plot the driving voltage at a constant luminance (e.g., 100 cd/m²) or a constant current density (e.g., 10 mA/cm²) as a function of LiF thickness. Identify the thickness that yields the lowest driving voltage.

| Strategy | Variable | Expected Outcome on Driving Voltage |

| EIL Thickness Optimization | LiF thickness (0.5 - 2.0 nm) | A distinct minimum in driving voltage is expected, likely around 1.0-1.5 nm. |

| n-Doping of m-NPPO | Dopant concentration (e.g., 2-10 wt% Liq) | A monotonic decrease in driving voltage with increasing doping concentration, up to an optimal point. |

Issue 2: Driving voltage is still high after optimizing the EIL, and the device efficiency is low.

Hypothesis: This suggests that the bulk resistance of the m-NPPO layer is limiting performance and/or that charge balance is poor. The intrinsic electron mobility of the neat m-NPPO film may be insufficient, leading to a large voltage drop across this layer.

Solution B: n-Doping of the m-NPPO Electron Transport Layer

Doping the ETL with a small amount of a highly reductive material (an n-dopant) can dramatically increase its conductivity and facilitate electron injection.[12] This is because the dopant donates electrons to the host material (m-NPPO), filling trap states and increasing the free electron concentration, which lowers the layer's resistivity.

-

Dopant Selection: Choose a suitable n-dopant. 8-hydroxyquinolinolatolithium (Liq) is a common and effective choice. Cesium (Cs) is another potent dopant.[5]

-

Device Structure:

-

ITO / HIL / HTL / EML / m-NPPO:Liq (y wt%, 30 nm) / Al (100 nm)

-

Note: With a heavily doped ETL, a separate EIL may not be necessary.

-

-

Variable Parameter (y): Fabricate a series of devices with varying doping concentrations.

-

Device 1 (Control): y = 0 wt% (neat m-NPPO)

-

Device 2: y = 2 wt%

-

Device 3: y = 5 wt%

-

Device 4: y = 8 wt%

-

-

Fabrication: Use co-evaporation from two separate sources—one for m-NPPO and one for Liq. The relative deposition rates of the two materials determine the doping concentration. Calibrate the rates carefully using quartz crystal microbalances.

-

Characterization: Measure the J-V-L characteristics for all devices.

-

Analysis: Compare the driving voltage and power efficiency of the doped devices to the undoped control. A significant reduction in voltage and an increase in efficiency are expected.

Energy Level Diagram: The Effect of n-Doping

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]

- 4. prezi.com [prezi.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurements of ionization potentials and HOMO energy levels using cyclic voltammetry method [old.vu.lt]

- 7. echemi.com [echemi.com]

- 8. displayman.com [displayman.com]

- 9. iipseries.org [iipseries.org]

- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

Technical Support Center: Overcoming Agg-regation-Caused Quenching with Phosphine Oxide-Based Materials

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of phosphine oxide-based materials to mitigate aggregation-caused quenching (ACQ). While this document uses "Tris(m-nitrophenyl)phosphine oxide" as a representative example of a phosphine oxide, the principles and guidance provided are based on the broader class of phosphine oxide materials utilized in this field.

Introduction to Aggregation-Caused Quenching (ACQ)

Aggregation-caused quenching is a common phenomenon where the fluorescence intensity of a luminophore decreases upon aggregation or at high concentrations.[1] This is often due to the formation of non-emissive or weakly emissive aggregates through intermolecular interactions, such as π-π stacking, which provide non-radiative decay pathways for the excited state.[2][3] ACQ is a significant challenge in the development of various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents, where high concentrations of fluorophores are often required.[1][2]

The Role of Phosphine Oxides in Mitigating ACQ

Phosphine oxides are a class of organophosphorus compounds that have emerged as effective tools in overcoming ACQ. Their utility stems from several key molecular features:

-

Steric Hindrance: The three-dimensional and often bulky nature of phosphine oxide molecules can physically prevent fluorophores from getting close enough to form quenching aggregates.[4] By incorporating phosphine oxide moieties into fluorescent molecules or using them as a host matrix, it is possible to maintain intermolecular distances that preclude π-π stacking.

-

Disruption of Intermolecular Interactions: The polar P=O group and the overall molecular geometry of phosphine oxides can disrupt the intermolecular forces that drive aggregation. This helps to maintain the individual emissive character of the fluorophores even in the solid state or at high concentrations.

-

Host-Guest Systems: Phosphine oxides are widely used as host materials in OLEDs.[5] In this configuration, the fluorescent molecule (guest) is dispersed within a matrix of the phosphine oxide (host). The host material isolates the guest molecules, preventing their aggregation and the subsequent quenching of their emission.[5]

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why is it a problem?

A1: Aggregation-caused quenching (ACQ) is the reduction in fluorescence intensity when luminescent molecules aggregate or are present at high concentrations.[1] This occurs because the formation of aggregates creates pathways for the excited state energy to be lost through non-radiative processes, such as heat, instead of being emitted as light.[2] This is a significant issue in applications that require bright and efficient fluorescence in the solid state or in concentrated solutions, such as in OLEDs and biological imaging.[1][2]

Q2: How can Tris(m-nitrophenyl)phosphine oxide, as a representative phosphine oxide, help in overcoming ACQ?

A2: While specific literature on Tris(m-nitrophenyl)phosphine oxide for ACQ mitigation is not extensive, based on the known properties of phosphine oxides, it can be hypothesized to function in a few ways. Its bulky, propeller-like structure could provide significant steric hindrance, preventing the close packing of fluorescent molecules that leads to quenching.[4] When used as a host material, it can effectively isolate guest fluorophores, preserving their individual emissive properties. The electron-withdrawing nature of the nitro groups might also influence the electronic properties of the system in a way that disfavors quenching pathways.

Q3: What are the key advantages of using phosphine oxide-based materials to combat ACQ?

A3: The primary advantages include:

-

Versatility: Phosphine oxide moieties can be incorporated into a wide range of molecular structures or used as discrete host materials.

-

Improved Quantum Yield: By preventing non-radiative decay pathways, phosphine oxides can significantly enhance the fluorescence quantum yield of materials in the aggregated or solid state.

-

Enhanced Device Performance: In applications like OLEDs, the use of phosphine oxide hosts can lead to improved efficiency, brightness, and operational stability.[5]

Q4: Are there alternative strategies to overcome ACQ?

A4: Yes, several other strategies exist. One prominent approach is the design of molecules exhibiting Aggregation-Induced Emission (AIE), where aggregation enhances rather than quenches fluorescence. Other methods include the co-assembly of fluorophores with "molecular barriers" that prevent close contact, or the covalent linking of fluorophores to large polymer chains to enforce separation.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at mitigating ACQ with phosphine oxide-based materials.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Persistent fluorescence quenching even in the presence of the phosphine oxide. | 1. Insufficient concentration of the phosphine oxide. 2. Poor miscibility between the fluorophore and the phosphine oxide. 3. The phosphine oxide itself is participating in a quenching mechanism (e.g., electron transfer). | 1. Increase the molar ratio of the phosphine oxide to the fluorophore. 2. Screen different solvents to improve solubility and mixing. Consider thermal annealing to improve film morphology. 3. Investigate the electrochemical properties of both the fluorophore and the phosphine oxide to assess the likelihood of electron transfer. |

| Phase separation or crystallization in thin films. | 1. Incompatibility between the fluorophore and the phosphine oxide host. 2. Sub-optimal deposition conditions (e.g., solvent evaporation rate, substrate temperature). | 1. Select a phosphine oxide host with better chemical compatibility with the guest fluorophore. 2. Optimize the spin-coating or vacuum deposition parameters. Consider using a co-solvent system. |

| Unexpected shifts in the emission wavelength. | 1. Solvatochromism (if in solution). 2. Formation of exciplexes between the fluorophore and the phosphine oxide. 3. Changes in the local dielectric environment. | 1. Characterize the emission in a range of solvents with varying polarities. 2. Perform detailed photophysical studies, including time-resolved fluorescence spectroscopy, to probe for excited-state interactions. 3. Correlate the emission wavelength with the concentration of the phosphine oxide. |

| Low device efficiency in OLEDs despite good fluorescence in solution. | 1. Poor charge balance in the device. 2. Energy level mismatch between the phosphine oxide host and the fluorescent guest. 3. Triplet exciton quenching by the phosphine oxide. | 1. The phosphine oxide may have poor electron or hole transport properties. Introduce appropriate charge transport layers to improve charge balance. 2. Ensure the triplet energy of the host is higher than that of the guest to prevent reverse energy transfer.[5] 3. Select a phosphine oxide with a high triplet energy level. |

Experimental Protocols

Protocol 1: Evaluating the Mitigation of ACQ in Solution

This protocol describes a general method to assess the effectiveness of a phosphine oxide, such as Tris(m-nitrophenyl)phosphine oxide, in preventing ACQ in a solution-based system.

Materials:

-

Fluorophore of interest

-

Tris(m-nitrophenyl)phosphine oxide (or other phosphine oxide)

-

High-purity solvent in which both the fluorophore and phosphine oxide are soluble (e.g., THF, Dichloromethane)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM).

-

Prepare a stock solution of the phosphine oxide (e.g., 10 mM).

-

-

Concentration-Dependent Fluorescence of the Fluorophore:

-

Prepare a series of dilutions of the fluorophore stock solution to create solutions with varying concentrations (e.g., 1 µM to 100 µM).

-

Measure the fluorescence intensity of each solution.

-

Plot fluorescence intensity versus concentration. A deviation from linearity at higher concentrations is indicative of ACQ.

-

-

Evaluating the Effect of the Phosphine Oxide:

-

Prepare a series of solutions with a high, constant concentration of the fluorophore (a concentration at which ACQ is observed).

-

To each of these solutions, add increasing amounts of the phosphine oxide stock solution to achieve different molar ratios (e.g., 1:1, 1:5, 1:10 fluorophore:phosphine oxide).

-

Measure the fluorescence intensity of each solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity of the fluorophore as a function of the phosphine oxide concentration.

-

An increase in fluorescence intensity upon the addition of the phosphine oxide suggests a reduction in ACQ.

-

Protocol 2: Fabrication and Characterization of a Doped Thin Film

This protocol outlines the preparation of a thin film of a fluorophore doped into a phosphine oxide host matrix to evaluate ACQ mitigation in the solid state.

Materials:

-

Fluorophore of interest

-

Tris(m-nitrophenyl)phosphine oxide (or other phosphine oxide host)

-

Solvent for spin-coating (e.g., chlorobenzene, toluene)

-

Substrates (e.g., quartz slides, silicon wafers)

-

Spin-coater

-

Photoluminescence Quantum Yield (PLQY) measurement system

Procedure:

-

Prepare Solutions for Spin-Coating:

-

Prepare a solution of the pure fluorophore.

-

Prepare a series of solutions containing the phosphine oxide host and the fluorophore at different doping concentrations (e.g., 1 wt%, 5 wt%, 10 wt% fluorophore in the phosphine oxide).

-

-

Thin Film Deposition:

-

Clean the substrates thoroughly.

-

Spin-coat the prepared solutions onto the substrates to form thin films.

-

Anneal the films if necessary to remove residual solvent and improve morphology.

-

-

Characterization:

-

Measure the PLQY of each film.

-

Measure the fluorescence emission spectra of the films.

-

-

Data Analysis:

-

Compare the PLQY of the pure fluorophore film with the doped films. An increase in PLQY in the doped films indicates that the phosphine oxide host is effectively mitigating ACQ.

-

Analyze the emission spectra for any shifts that might indicate intermolecular interactions.

-

Visualizations

Caption: Mechanism of ACQ and its mitigation by phosphine oxides.

Sources

- 1. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]

- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-enhanced emission in fluorophores containing pyridine and triphenylamine terminals: restricted molecular rotation and hydrogen-bond interaction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A ternary phosphine oxide host featuring thermally activated delayed fluorescence for blue PHOLEDs with >20% EQE and extremely low roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the Electron Mobility of Tris(m-nitrophenyl)phosphine oxide

In the rapidly advancing field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the performance of electron transport materials (ETMs) is paramount. These materials govern the efficiency of electron injection and transport from the cathode to the emissive layer, directly impacting device efficiency, brightness, and operational stability. This guide provides an in-depth analysis of Tris(m-nitrophenyl)phosphine oxide (TmNPO), a phosphine oxide-based ETM, detailing its electron mobility, the definitive method for its measurement, and a comparative analysis against other established ETMs.

Introduction to Tris(m-nitrophenyl)phosphine oxide (TmNPO) as an Electron Transport Material

Tris(m-nitrophenyl)phosphine oxide is a small molecule organic material characterized by a central phosphine oxide core (P=O) bonded to three m-nitrophenyl groups. The strong dipole of the P=O bond and the electron-withdrawing nature of the nitro (-NO₂) groups are key structural features. These characteristics are intended to facilitate the acceptance and transport of electrons, making TmNPO a candidate for the electron transport layer (ETL) in electronic devices. A high-performing ETL must possess several key attributes: high electron mobility, suitable energy level alignment with adjacent layers, and good thermal and morphological stability.[1][2] This guide focuses on electron mobility, a critical parameter that quantifies the ease with which electrons move through the material under an electric field.

Measuring Electron Mobility: The Time-of-Flight (ToF) Method

To quantitatively assess the performance of an ETM, its charge carrier mobility must be accurately measured. The Time-of-Flight (ToF) technique is a widely accepted and direct method for determining the drift mobility of charge carriers in organic semiconductors.[3][4] It measures the time taken for a sheet of photogenerated charge carriers to travel across a sample of known thickness under an applied electric field.

The ToF method is chosen over other techniques like Space-Charge Limited Current (SCLC) or Field-Effect Transistor (FET) measurements because it directly probes the bulk transport properties of the material, minimizing influences from contacts and interfaces that can affect other methods.[5][6] The experimental setup is designed to create a well-defined "packet" of charge carriers and track their transit, providing a clear and interpretable result.

The following protocol outlines the steps for measuring the electron mobility of a vacuum-deposited TmNPO film.

Step 1: Sample Preparation

-

Substrate Cleaning: Begin with an Indium Tin Oxide (ITO)-coated glass substrate. Clean it sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with high-purity nitrogen gas.

-

Organic Layer Deposition: Place the cleaned ITO substrate in a high-vacuum thermal evaporation chamber. Evaporate a thick film of TmNPO (typically 5-10 µm) onto the ITO. A thick film is crucial to ensure the transit time is long enough to be accurately measured and is distinguishable from the RC time constant of the measurement circuit.[4]

-

Top Electrode Deposition: Without breaking vacuum, deposit a semi-transparent top metal electrode (e.g., Aluminum or Silver) onto the TmNPO film. This completes the sandwich-style device structure (ITO/TmNPO/Al).

Step 2: Experimental Setup

-

Circuit Connection: Connect the sample into a simple series circuit with a DC voltage source and a load resistor (R). The voltage drop across the resistor is monitored by a high-speed oscilloscope. The ITO electrode is typically biased positively to measure electron mobility.

-

Optical Excitation: Position a pulsed nitrogen laser (e.g., λ = 337 nm) to illuminate the semi-transparent top electrode. The laser pulse width must be much shorter than the carrier transit time. The photon energy is chosen to be strongly absorbed by the TmNPO, ensuring that charge carriers are generated in a thin layer near the electrode.

Step 3: Data Acquisition and Analysis

-

Applying Bias: Apply a stable DC voltage (V) across the sample. This creates a uniform electric field (E = V/d, where d is the film thickness).

-

Photogeneration: Fire a single laser pulse. This generates electron-hole pairs near the top electrode. Under the applied field, electrons are driven across the bulk of the TmNPO film towards the positive ITO electrode.

-

Transient Photocurrent Measurement: The movement of this sheet of electrons induces a transient photocurrent in the external circuit. This current is recorded by the oscilloscope as a voltage versus time plot.

-

Determining Transit Time (tT): The photocurrent will remain relatively constant until the first carriers reach the counter-electrode, after which it will start to drop. The time at which this drop occurs is the transit time (tT). For dispersive (less-ordered) transport, which is common in amorphous organic films, the transit time is often determined from the intersection of the two slopes in a double logarithmic plot of the photocurrent transient.[4]

-

Calculating Mobility (µ): The electron mobility (µe) is calculated using the fundamental equation of drift:

-

µe = d / (tT * E) = d² / (tT * V)[3]

-

The measurement should be repeated at various applied voltages to investigate the electric field dependence of the mobility, a common characteristic of disordered organic materials.

Visualizing the Experimental Workflow